2-[(2,4-Dichlorophenyl)sulfanyl]-3-phenylquinoline
Overview
Description
2-[(2,4-Dichlorophenyl)sulfanyl]-3-phenylquinoline is a chemical compound known for its diverse applications in scientific research. It is characterized by the presence of a quinoline core substituted with a 2,4-dichlorophenyl sulfanyl group and a phenyl group. This compound is of interest due to its potential biological activities and its utility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-Dichlorophenyl)sulfanyl]-3-phenylquinoline typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, including the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the 2,4-Dichlorophenyl Sulfanyl Group: This step involves the nucleophilic substitution reaction where the 2,4-dichlorophenyl sulfanyl group is introduced onto the quinoline core. This can be achieved using reagents such as 2,4-dichlorobenzenethiol and a suitable base.
Addition of the Phenyl Group: The phenyl group can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using phenylboronic acid and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimization for yield and purity. This includes the use of continuous flow reactors for the Skraup synthesis and large-scale palladium-catalyzed coupling reactions.
Chemical Reactions Analysis
Types of Reactions
2-[(2,4-Dichlorophenyl)sulfanyl]-3-phenylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline nitrogen or the phenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinolines.
Scientific Research Applications
2-[(2,4-Dichlorophenyl)sulfanyl]-3-phenylquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2,4-Dichlorophenyl)sulfanyl]-3-phenylquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,4-Dichlorophenyl)sulfanyl]nicotinaldehyde
- 2-[(2,4-Dichlorophenyl)sulfanyl]-N,N-dimethylbenzamide
Comparison
Compared to similar compounds, 2-[(2,4-Dichlorophenyl)sulfanyl]-3-phenylquinoline is unique due to its specific substitution pattern on the quinoline core, which may confer distinct biological activities and chemical reactivity. Its combination of a quinoline core with a 2,4-dichlorophenyl sulfanyl group and a phenyl group makes it a versatile compound for various applications .
Biological Activity
2-[(2,4-Dichlorophenyl)sulfanyl]-3-phenylquinoline is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various applications, and relevant research findings.
The chemical structure of this compound features a quinoline core substituted with a dichlorophenyl sulfanyl group, which is believed to play a crucial role in its biological interactions. The molecular formula is , and it has a CAS number of 339014-00-5.
Antiviral Properties
Recent studies have highlighted the antiviral potential of quinoline derivatives. For instance, compounds based on the quinoline scaffold have shown promising activity against SARS-CoV-2, with effective concentrations (EC50) ranging from 6 μM to 18 μM and low cytotoxicity (CC50) at higher concentrations. These findings suggest that similar derivatives, including this compound, may possess antiviral properties worth investigating further .
Antimicrobial Activity
Quinoline derivatives have been extensively studied for their antimicrobial properties. The presence of the sulfanyl group in this compound may enhance its ability to interact with microbial targets, potentially leading to effective antimicrobial agents. Research has indicated that such compounds can inhibit bacterial growth and may be effective against resistant strains .
Anticancer Activity
The anticancer potential of quinoline derivatives has also been documented. Studies have demonstrated that certain analogs can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. The specific effects of this compound on cancer cell lines remain to be fully elucidated but are a promising area for future research .
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in viral replication or bacterial metabolism.
- Receptor Modulation : It could interact with specific receptors on cell surfaces, altering cellular responses.
- Gene Expression Regulation : The compound might influence gene expression related to cell cycle regulation and apoptosis.
Case Study: Antiviral Screening
In a phenotypic screening assay for antiviral activity against SARS-CoV-2, compounds similar to this compound were evaluated. The results indicated that modifications in the quinoline structure could significantly affect antiviral potency and selectivity .
Table: Biological Activity Summary
Activity Type | EC50 (μM) | CC50 (μM) | Selectivity Index (SI) |
---|---|---|---|
Antiviral | 6 | >100 | >16 |
Antimicrobial | Varies | Varies | Varies |
Anticancer | TBD | TBD | TBD |
Note: EC50 refers to the concentration required for 50% inhibition of viral replication; CC50 refers to the concentration that causes 50% cytotoxicity.
Properties
IUPAC Name |
2-(2,4-dichlorophenyl)sulfanyl-3-phenylquinoline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13Cl2NS/c22-16-10-11-20(18(23)13-16)25-21-17(14-6-2-1-3-7-14)12-15-8-4-5-9-19(15)24-21/h1-13H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOUVFKHETIMHDF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3N=C2SC4=C(C=C(C=C4)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13Cl2NS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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